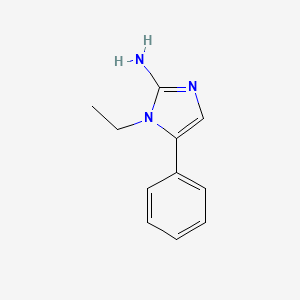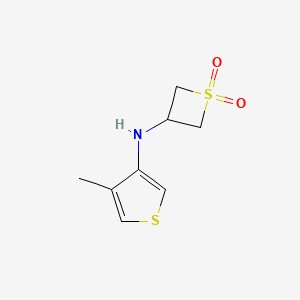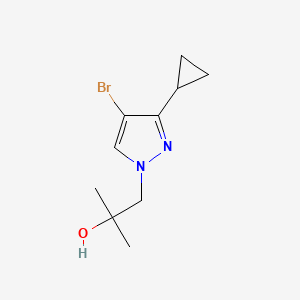![molecular formula C11H17N5O2 B12936357 N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide CAS No. 204773-81-9](/img/structure/B12936357.png)
N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide typically involves the reaction of 2-chloropyrimidine with butylurea under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups attached to the pyrimidine ring.
Aplicaciones Científicas De Investigación
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide: Unique due to its specific substitution pattern on the pyrimidine ring.
N-(2-(3-Phenylureido)pyrimidin-4-yl)acetamide: Similar structure but with a phenyl group instead of a butyl group.
N-(2-(3-Methylureido)pyrimidin-4-yl)acetamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide is unique due to its butyl substitution, which can influence its chemical reactivity and biological activity. The butyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.
Propiedades
Número CAS |
204773-81-9 |
|---|---|
Fórmula molecular |
C11H17N5O2 |
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
N-[2-(butylcarbamoylamino)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H17N5O2/c1-3-4-6-13-11(18)16-10-12-7-5-9(15-10)14-8(2)17/h5,7H,3-4,6H2,1-2H3,(H3,12,13,14,15,16,17,18) |
Clave InChI |
HAGJVLPBDXFTRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC1=NC=CC(=N1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)


![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)



![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)

